7-Cyclopropylimidazo[1,2-a]pyridine-3-carbaldehyde
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Overview
Description
7-Cyclopropylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry due to its unique structural features and biological activities . The presence of the cyclopropyl group and the aldehyde functional group in its structure makes it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyclopropylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with cyclopropyl ketone, followed by oxidation to introduce the aldehyde group . The reaction conditions often include the use of catalysts such as palladium or copper and solvents like dimethylformamide (DMF) or toluene.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch processes using similar synthetic routes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 7-Cyclopropylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 7-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 7-Cyclopropylimidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
7-Cyclopropylimidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Cyclopropylimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes or receptors, leading to the disruption of biological pathways. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, making it effective against bacterial infections . The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity.
Comparison with Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
Imidazo[1,2-a]pyridine-3-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Uniqueness: 7-Cyclopropylimidazo[1,2-a]pyridine-3-carbaldehyde stands out due to the presence of the cyclopropyl group, which imparts unique steric and electronic properties. This makes it a versatile scaffold for drug design, allowing for the development of compounds with improved efficacy and selectivity .
Properties
Molecular Formula |
C11H10N2O |
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Molecular Weight |
186.21 g/mol |
IUPAC Name |
7-cyclopropylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H10N2O/c14-7-10-6-12-11-5-9(8-1-2-8)3-4-13(10)11/h3-8H,1-2H2 |
InChI Key |
JIAFWDZNAKEKKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=NC=C(N3C=C2)C=O |
Origin of Product |
United States |
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